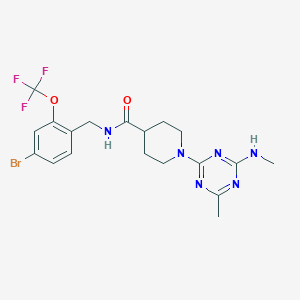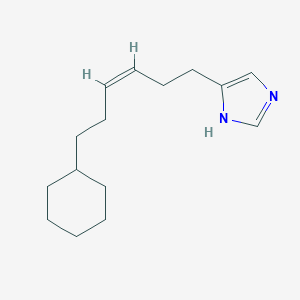
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
Übersicht
Beschreibung
Go-Y022 ist ein synthetisches Curcumin-Analogon, das für seine starken Antikrebs- und kardioprotektiven Eigenschaften bekannt ist. Es wurde gezeigt, dass es die p300 Histonacetyltransferase-Aktivität hemmt, die eine entscheidende Rolle bei der Entwicklung von Herzinsuffizienz und Krebs spielt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Go-Y022 wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von Curcumin. Der Syntheseweg umfasst die Modifikation der β-Diketon-Einheit im Curcumin-Skelett zu einer Monoketon-Einheit . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Transformation zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Go-Y022 beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten. Der Prozess kann die Verwendung von großtechnischen Reaktoren und Reinigungstechniken wie Chromatographie umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
Go-Y022 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Go-Y022 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen von Strukturmodifikationen auf die biologische Aktivität zu untersuchen.
Biologie: Es wird verwendet, um zelluläre Mechanismen und Pfade zu untersuchen, die an Krebs und Herzerkrankungen beteiligt sind.
Medizin: Go-Y022 hat sich als potenzielles Therapeutikum für Herzinsuffizienz und Krebs gezeigt, da es die p300 Histonacetyltransferase-Aktivität hemmen kann
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt
Wirkmechanismus
Go-Y022 entfaltet seine Wirkung durch die Hemmung der Aktivität der p300 Histonacetyltransferase. Dieses Enzym spielt eine Schlüsselrolle bei der Acetylierung von Histonen und Transkriptionsfaktoren, die die Genexpression reguliert. Durch die Hemmung von p300 kann Go-Y022 die Transkription von Genen unterdrücken, die an Zellproliferation und Hypertrophie beteiligt sind, wodurch seine Antikrebs- und kardioprotektiven Wirkungen erzielt werden .
Wissenschaftliche Forschungsanwendungen
Go-Y022 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on biological activity.
Biology: It is used to investigate cellular mechanisms and pathways involved in cancer and heart disease.
Medicine: Go-Y022 has shown potential as a therapeutic agent for heart failure and cancer due to its ability to inhibit p300 histone acetyltransferase activity
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Go-Y022 exerts its effects by inhibiting the activity of p300 histone acetyltransferase. This enzyme plays a key role in the acetylation of histones and transcription factors, which regulates gene expression. By inhibiting p300, Go-Y022 can suppress the transcription of genes involved in cell proliferation and hypertrophy, thereby exerting its anti-cancer and cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Go-Y022 wird mit anderen Curcumin-Analoga wie Go-Y030 und Go-Y078 verglichen. Diese Verbindungen hemmen ebenfalls die p300 Histonacetyltransferase, unterscheiden sich jedoch in ihren chemischen Strukturen und ihrer Potenz . Beispielsweise:
Ähnliche Verbindungen
- Go-Y030
- Go-Y078
- Curcumin (natürliche Verbindung)
Eigenschaften
Molekularformel |
C19H18O5 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3/b7-3+,8-4+ |
InChI-Schlüssel |
ISIMGBQRFXXNON-FCXRPNKRSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(1H-Benzo[d]imidazol-1-yl)-3-((2-bromobenzyl)oxy)thiophene-2-carboxamide](/img/structure/B529288.png)

![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)

